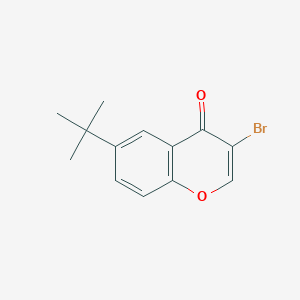![molecular formula C15H9N3O3 B11841865 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)
8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is characterized by its fused ring structure, which includes an indole and a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For instance, the synthesis may involve the use of palladium-catalyzed regioselective intramolecular direct arylation of indolecarboxamides .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Reduction of the nitro group: 8-Amino-5H-indolo[3,2-c]quinolin-6(11H)-one.
Reduction of the keto group: 8-Nitro-5H-indolo[3,2-c]quinolin-6-hydroxy.
Aplicaciones Científicas De Investigación
8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the indole and quinoline moieties can intercalate with DNA or interact with proteins. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
- 5-Methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine
- 6H-Indolo[2,3-b]quinoxaline derivatives
Uniqueness: 8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one is unique due to the presence of both a nitro group and a keto group, which confer distinct chemical reactivity and potential biological activity. Its fused ring structure also contributes to its stability and ability to interact with various molecular targets.
Propiedades
Fórmula molecular |
C15H9N3O3 |
|---|---|
Peso molecular |
279.25 g/mol |
Nombre IUPAC |
8-nitro-5,11-dihydroindolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C15H9N3O3/c19-15-13-10-7-8(18(20)21)5-6-12(10)16-14(13)9-3-1-2-4-11(9)17-15/h1-7,16H,(H,17,19) |
Clave InChI |
IUVQHAPMRIYPQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=C(N3)C=CC(=C4)[N+](=O)[O-])C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)





![5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline](/img/structure/B11841854.png)

![tert-Butyl 2,7-dichloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B11841863.png)
